1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide
CAS No.: 921141-36-8
Cat. No.: VC11852490
Molecular Formula: C25H28N2O6
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921141-36-8 |
|---|---|
| Molecular Formula | C25H28N2O6 |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 1-[2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C25H28N2O6/c1-30-21-6-3-17(13-23(21)31-2)20-15-33-22-14-18(4-5-19(22)24(20)28)32-12-11-27-9-7-16(8-10-27)25(26)29/h3-6,13-16H,7-12H2,1-2H3,(H2,26,29) |
| Standard InChI Key | KDVHMUXQJGVDTH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCC(CC4)C(=O)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCC(CC4)C(=O)N)OC |
Introduction
The compound 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a complex organic molecule that combines a chromenone core with a piperidine carboxamide moiety. This structure is notable for its potential biological activities, particularly in the context of medicinal chemistry. The compound's unique structural features, including the presence of a 3,4-dimethoxyphenyl group attached to a chromenone ring, suggest it may exhibit diverse pharmacological properties.
Synthesis
The synthesis of 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide would typically involve multi-step organic reactions. These might include:
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Formation of the Chromenone Core: This involves condensation reactions between appropriate aldehydes and 1,3-diketones.
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Introduction of the 3,4-Dimethoxyphenyl Group: This could be achieved through Friedel-Crafts acylation followed by reduction.
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Attachment of the Piperidine Carboxamide Moiety: This step would involve etherification to link the chromenone derivative with the piperidine carboxamide.
Controlled conditions and purification techniques like chromatography are crucial to minimize side reactions and ensure high purity of the final product.
Biological Activities
While specific biological data for 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is limited, compounds with similar chromenone and piperidine structures have shown potential in various therapeutic areas:
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Anticancer Activity: Chromenone derivatives are known for their anticancer properties, often acting through mechanisms like apoptosis induction or cell cycle arrest .
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Antimicrobial Activity: The presence of a chromenone core may also confer antimicrobial properties, which could be enhanced by the piperidine carboxamide moiety.
Potential Applications
Given its structural complexity and potential biological activities, 1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide could have applications in:
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Medicinal Chemistry: As a lead compound for drug development, particularly in oncology and infectious diseases.
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Pharmaceutical Research: Its unique structure makes it an interesting candidate for studying structure-activity relationships.
Data Table: Comparison of Chromenone Derivatives
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